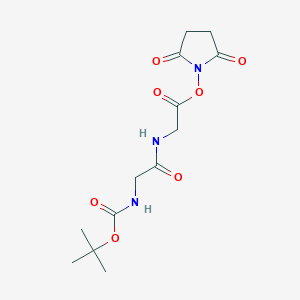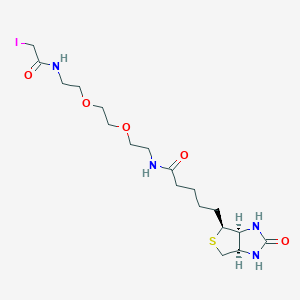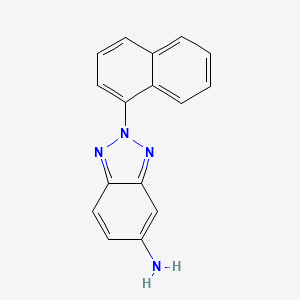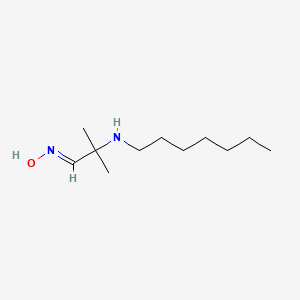![molecular formula C12H19N3O4S B3121795 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid CAS No. 293764-50-8](/img/structure/B3121795.png)
4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid
Übersicht
Beschreibung
The compound “4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid” is an amino acid derivative based on its name. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a dimethylsulfamoyl group (-SO2N(CH3)2). These functional groups could potentially give this compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, carboxylic acid, and dimethylsulfamoyl groups would likely have a significant impact on its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino and carboxylic acid groups are common reactive sites in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. For example, the presence of polar functional groups like the amino and carboxylic acid groups could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Polymerization and Material Chemistry
- In Situ Polymerization : Aniline sulfonic acid derivatives, including those related to 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid, have been studied for their potential in in situ polymerization. These derivatives can be incorporated into the interlamellar space of layered double hydroxides, providing insights into dimerization and polymerization processes. This research has implications for material chemistry and the development of new polymers (Moujahid et al., 2005).
Medicinal Chemistry and Drug Design
- Mutagenicity Studies : Research has also explored the formation of reactive intermediates from derivatives of butanoic acid, which includes compounds structurally related to this compound. This is significant for understanding the mutagenic potential of certain chemicals in the context of medicinal chemistry (Jolivette et al., 1998).
Biochemistry and Pharmacology
- Docking and Binding Studies : Studies on docking and binding of anilino butanoic acid derivatives, such as this compound, have shown their potential in inhibiting biological targets like Placenta growth factor (PIGF-1). These findings have implications for developing new pharmacological agents and understanding their mechanisms of action (Vanasundari et al., 2018).
Chemistry of Polymers and Copolymers
- Copolymerization Studies : The chemical oxidative copolymerization of aniline with derivatives, like this compound, has been a pathway to produce water-soluble and self-doped polyaniline derivatives. These studies contribute to the field of polymer science, particularly in the synthesis of novel copolymers with unique properties (Prévost et al., 1999).
Antimicrobial Applications
- Antimicrobial Resins : Metal-incorporated aniline formaldehyde resins modified by amino acids, akin to this compound, have been synthesized for antimicrobial applications. These resins are stable at high temperatures, making them useful in medical and biomaterial applications that require thermal sterilization (Nishat et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-amino-4-(dimethylsulfamoyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-15(2)20(18,19)9-5-6-11(10(13)8-9)14-7-3-4-12(16)17/h5-6,8,14H,3-4,7,13H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJFZHMFOPCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)



![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)






